molecular formula C9H9F2NO B8514015 2,6-Difluorophenylacetic acid methylamide

2,6-Difluorophenylacetic acid methylamide

Cat. No. B8514015
M. Wt: 185.17 g/mol
InChI Key: VCHIZDODGNBZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05045556

Procedure details

25 ml of methylamine solution (33% in ethanol) are diluted with 90 ml of dichloromethane. While cooling, 9.52 g (50 mmol) of 2,6-difluorophenylacetyl chloride dissolved in 10 ml of dichloromethane are added dropwise in such a manner that the temperature of the reaction mixture does not exceed 10°. The reaction mixture is stirred for a further hour at 10° and then extracted three times with water. The organic phase is dried over magnesium sulphate and concentrated. The crude product is recrystallised from dichloromethane/petroleum ether and yields 8.57 g (92.6% of the theoretical yield) of 2,6-difluorophenylacetic acid methylamide of m.p. 163°-164°.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.52 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[CH2:11][C:12](Cl)=[O:13]>ClCCl>[CH3:1][NH:2][C:12](=[O:13])[CH2:11][C:5]1[C:4]([F:3])=[CH:9][CH:8]=[CH:7][C:6]=1[F:10]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
CN
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
9.52 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)CC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further hour at 10°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling
ADDITION
Type
ADDITION
Details
are added dropwise in such a manner that the temperature of the reaction mixture
CUSTOM
Type
CUSTOM
Details
does not exceed 10°
EXTRACTION
Type
EXTRACTION
Details
extracted three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallised from dichloromethane/petroleum ether
CUSTOM
Type
CUSTOM
Details
yields 8.57 g (92.6% of the

Outcomes

Product
Name
Type
product
Smiles
CNC(CC1=C(C=CC=C1F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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